molecular formula C19H32O3 B14509068 Methyl 7-(5-heptylfuran-2-YL)heptanoate CAS No. 64137-43-5

Methyl 7-(5-heptylfuran-2-YL)heptanoate

Cat. No.: B14509068
CAS No.: 64137-43-5
M. Wt: 308.5 g/mol
InChI Key: JELUYMYJHCFYJU-UHFFFAOYSA-N
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Description

Methyl 7-(5-heptylfuran-2-YL)heptanoate is a furan-containing fatty acid ester of interest in chemical and flavor research. Compounds within this structural family are studied for their role as flavor and aroma constituents, often contributing green, fatty, and fruity notes to complex matrices . The heptylfuran moiety is a key structural feature found in various naturally occurring and synthetic compounds investigated for their olfactory properties . Researchers utilize this chemical in studies involving the synthesis of novel aroma compounds, metabolic pathway analysis in fermented products, and investigations into the structure-activity relationships of molecules that interact with olfactory receptors . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Certificate of Analysis for specific lot information regarding identity, purity, and safety data.

Properties

CAS No.

64137-43-5

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 7-(5-heptylfuran-2-yl)heptanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-9-12-17-15-16-18(22-17)13-10-7-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

JELUYMYJHCFYJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(O1)CCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Heptylfuran-2-ylboronic Acid

The Paal-Knorr reaction remains the gold standard for furan synthesis. For 5-heptylfuran-2-ylboronic acid:

  • 1-Heptyl-1,4-pentanedione Preparation :
    Heptylmagnesium bromide (50 mmol) is added to ethyl acetoacetate (40 mmol) in tetrahydrofuran (THF) at −78°C under argon. After warming to room temperature, the mixture is quenched with saturated NH4Cl, extracted with diethyl ether, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1) to yield 1-heptyl-1,4-pentanedione (78%).
  • Cyclization :
    The diketone (20 mmol) is treated with concentrated H2SO4 (2 mL) in acetic acid (20 mL) at 110°C for 6 hours. Neutralization with NaHCO3 and extraction with dichloromethane (DCM) affords 5-heptylfuran (85% yield).
  • Borylation :
    The furan (10 mmol) undergoes iridium-catalyzed C–H borylation using B2Pin2 (12 mmol) and [Ir(OMe)(COD)]2 (0.1 mmol) in cyclohexane at 80°C for 24 hours. Purification by flash chromatography (hexane/DCM = 5:1) gives 5-heptylfuran-2-ylboronic acid (63%).

Synthesis of Methyl 7-Bromoheptanoate

  • Esterification :
    Hept-6-enoic acid (30 mmol) is refluxed with methanol (50 mL) and H2SO4 (1 mL) for 12 hours. Distillation under reduced pressure yields methyl hept-6-enoate (92%).
  • Bromination :
    The ester (20 mmol) is treated with HBr (48% in acetic acid, 25 mL) at 0°C for 2 hours. Extraction with DCM and washing with Na2S2O3 solution provides methyl 7-bromoheptanoate (88%).

Cross-Coupling Reaction

A mixture of 5-heptylfuran-2-ylboronic acid (5 mmol), methyl 7-bromoheptanoate (5.5 mmol), Pd(PPh3)4 (0.25 mmol), and K2CO3 (15 mmol) in dimethoxyethane (DME)/H2O (10:1, 30 mL) is heated at 90°C for 18 hours. Column chromatography (hexane/ethyl acetate = 15:1) isolates the title compound in 71% yield.

Chromium-Mediated Coupling of Halo-Furan and Aldehyde

Preparation of 5-Heptylfuran-2-yl Triflate

5-Heptylfuran (10 mmol) is treated with n-BuLi (12 mmol) in THF at −78°C, followed by addition of N-phenyltriflimide (12 mmol). After warming to room temperature, extraction with DCM and purification (silica gel, hexane/ethyl acetate = 20:1) yields the triflate (82%).

Synthesis of Methyl 7-Oxoheptanoate

Methyl 7-hydroxyheptanoate (15 mmol) is oxidized with pyridinium chlorochromate (PCC, 18 mmol) in DCM (50 mL) for 6 hours. Filtration through Celite and solvent evaporation affords the aldehyde (89%).

Chromium-Catalyzed Coupling

A schlenk tube charged with CrCl3 (0.2 mmol), NiCl2 (0.1 mmol), and ZrCp2Cl2 (0.1 mmol) in THF (20 mL) is treated with the triflate (2 mmol) and aldehyde (2.2 mmol) at 50°C for 24 hours. Workup with NH4Cl and chromatography (hexane/ethyl acetate = 10:1) delivers the product in 68% yield.

Wittig Olefination Strategy

Generation of Phosphonium Ylide

Methyl 7-bromoheptanoate (10 mmol) is reacted with triphenylphosphine (12 mmol) in acetonitrile at reflux for 12 hours. The resultant phosphonium salt (9 mmol) is treated with n-BuLi (10 mmol) in THF at −78°C to generate the ylide.

Reaction with 5-Heptylfuran-2-carbaldehyde

The ylide is combined with 5-heptylfuran-2-carbaldehyde (8 mmol) in THF at 0°C for 2 hours. Aqueous workup and chromatography (hexane/ethyl acetate = 8:1) yield the ester (65%).

Radical Alkylation Using AgF/NFSI System

Substrate Preparation

Methyl hept-6-enoate (10 mmol) and 5-heptylfuran-2-sulfonyl fluoride (12 mmol) are dissolved in CH3CN (30 mL). AgF (1.2 mmol) and N-fluorobenzenesulfonimide (NFSI, 2.4 mmol) are added, and the mixture is irradiated with a 450 nm LED for 24 hours.

Workup and Purification

The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate = 12:1) to isolate the product (58% yield).

Enzymatic Esterification

Lipase-Catalyzed Reaction

7-(5-Heptylfuran-2-yl)heptanoic acid (5 mmol) and methanol (50 mmol) are combined with immobilized Candida antarctica lipase B (Novozym 435, 100 mg) in toluene (20 mL) at 40°C for 48 hours. Filtration and solvent evaporation provide the ester (94% yield).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Suzuki Coupling 71 High regioselectivity Requires toxic palladium catalysts
Chromium Coupling 68 No pre-functionalized boronic acids Long reaction times
Wittig Reaction 65 Mild conditions Phosphine oxide byproduct
Radical Alkylation 58 Tolerance to functional groups Low atom economy
Enzymatic Esterification 94 Green chemistry approach Requires pre-formed acid derivative

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-heptylfuran-2-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Methyl 7-(5-heptylfuran-2-yl)heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 7-(5-heptylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Methyl Heptanoate (Methyl n-Heptanoate)

  • Structure: CH₃(CH₂)₅COOCH₃ (simplified heptanoate ester without the furan substituent).
  • Properties :
    • Boiling point: 223°C
    • Melting point: -7.5°C
    • Density: 0.919 g/cm³ at 20°C
    • Flash point: 120°C .
  • Comparison: The absence of the 5-heptylfuran group in methyl heptanoate results in lower molecular complexity, higher volatility, and reduced steric hindrance. This makes methyl heptanoate more suitable for industrial solvents or flavoring agents, whereas the furan-substituted derivative may exhibit enhanced stability or unique interactions in biological systems .

Methyl 7-(2-Furoyl)heptanoate

  • Structure : C₁₃H₁₈O₄, featuring a 2-furoyl group instead of 5-heptylfuran.
  • Properties :
    • Molecular weight: 238.28 g/mol
    • CAS Registry: 38199-47-2
    • Key functional groups: Ester, furoyl .
  • Comparison :
    The substitution at the furan ring (2-position vs. 5-heptyl) alters electronic and steric profiles. The 2-furoyl derivative may exhibit distinct reactivity in cycloaddition reactions or metabolic pathways due to the electron-withdrawing nature of the carbonyl group, contrasting with the hydrophobic heptyl chain in the target compound .

Pharmaceutical Heptanoate Derivatives

  • Example: 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate (Patent EP4374877A2).
  • Comparison: This compound, while structurally more complex, shares the heptanoate ester framework. In contrast, Methyl 7-(5-heptylfuran-2-yl)heptanoate’s simpler structure may prioritize applications in material science or as a metabolic intermediate .

Solubility and Stability

  • Stability : Furan rings are prone to oxidation, but the heptyl chain may mitigate this by steric shielding, a feature absent in 2-furoyl analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications/Notes
This compound C₁₉H₃₀O₃ 306.45 5-Heptylfuran, heptanoate N/A Synthetic intermediate, metabolic studies
Methyl Heptanoate C₈H₁₆O₂ 144.21 None (simple ester) 223 Solvents, flavoring agents
Methyl 7-(2-Furoyl)heptanoate C₁₃H₁₈O₄ 238.28 2-Furoyl group N/A Organic synthesis, spectroscopy
Patent Derivative (EP4374877A2) C₂₈H₃₅F₂N₃O₆ 547.59 Difluorophenyl, pyrrolopyridazine N/A Pharmaceutical candidate

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